molecular formula C13H13NO2S B14918019 2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide

2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B14918019
M. Wt: 247.31 g/mol
InChI Key: LJCGBHHWGYNISY-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide is an organic compound with the molecular formula C13H13NO2S. It is a benzamide derivative that features a thiophene ring, which is a sulfur-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves the reaction of 2-aminobenzamide with 2-thiopheneethanol. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. For example, isatoic anhydride can be dissolved in ethyl acetate and reacted with 2-thiophenebenzylamine at 40°C for 2 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are critical factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and benzamide moiety can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide is unique due to the presence of both a thiophene ring and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-hydroxy-N-(2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C13H13NO2S/c15-12-6-2-1-5-11(12)13(16)14-8-7-10-4-3-9-17-10/h1-6,9,15H,7-8H2,(H,14,16)

InChI Key

LJCGBHHWGYNISY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=CS2)O

Origin of Product

United States

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